molecular formula C28H26N8O7S B4331824 morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone

morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone

Cat. No.: B4331824
M. Wt: 618.6 g/mol
InChI Key: MPNVOZDVSPJIMT-UHFFFAOYSA-N
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Description

morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone is a complex organic compound that features a unique combination of functional groups, including a nitro group, a tetrazole ring, and a dibenzo[b,d]furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the tetrazole ring and other functional groups suggests it may have bioactive properties, such as enzyme inhibition or receptor modulation.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tetrazole ring suggests potential interactions with metal ions or hydrogen bonding networks.

Comparison with Similar Compounds

Similar Compounds

    4-[3-nitro-4-(4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazin-1-yl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.

    4-[3-nitro-4-(4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazin-1-yl)benzoyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

The uniqueness of morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring may influence its solubility, stability, and interactions with biological targets compared to similar compounds with different ring systems.

Properties

IUPAC Name

morpholin-4-yl-[3-nitro-4-[4-[7-(tetrazol-1-yl)dibenzofuran-2-yl]sulfonylpiperazin-1-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N8O7S/c37-28(33-11-13-42-14-12-33)19-1-5-24(25(15-19)36(38)39)32-7-9-34(10-8-32)44(40,41)21-3-6-26-23(17-21)22-4-2-20(16-27(22)43-26)35-18-29-30-31-35/h1-6,15-18H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNVOZDVSPJIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC5=C(C=C4)OC6=C5C=CC(=C6)N7C=NN=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N8O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone
Reactant of Route 3
Reactant of Route 3
morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone
Reactant of Route 4
Reactant of Route 4
morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone
Reactant of Route 5
Reactant of Route 5
morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone
Reactant of Route 6
Reactant of Route 6
morpholino[3-nitro-4-(4-{[7-(1H-1,2,3,4-tetraazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}piperazino)phenyl]methanone

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